molecular formula C8H8N2S B14024527 Benzo[d]thiazol-4-ylmethanamine

Benzo[d]thiazol-4-ylmethanamine

Cat. No.: B14024527
M. Wt: 164.23 g/mol
InChI Key: CQDYSNGXQFVPDP-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-4-ylmethanamine (CAS 936827-75-7) is a benzothiazole derivative serving as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in pharmacology, known for yielding compounds with a wide spectrum of biological activities . This specific amine-functionalized derivative is of particular interest for the design and synthesis of novel molecules targeting neurodegenerative and metabolic diseases. Research indicates that benzothiazole-based compounds show significant promise as inhibitors of key enzymatic targets. These include acetylcholinesterase (AChE) for Alzheimer's disease research , neuronal nitric oxide synthase (nNOS) in models of Parkinson's disease , and alpha-amylase and alpha-glucosidase for diabetes mellitus studies . Furthermore, structurally related analogues have demonstrated potent central nervous system effects in preclinical models, including antidepressant and anticonvulsant activities . The primary amine group attached to the benzo[d]thiazole ring provides a versatile handle for chemists to create amide bonds or alkylate the nitrogen, facilitating its incorporation into more complex molecular architectures. As such, this compound acts as a critical building block for developing potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,3-benzothiazol-4-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2

InChI Key

CQDYSNGXQFVPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves:

  • Formation of the benzothiazole core.
  • Introduction of the aminomethyl group at the 4-position.
  • Purification and conversion to pharmaceutically acceptable salts.

A classical approach involves functionalization of benzothiazole derivatives through substitution or condensation reactions, often starting from 2-aminothiophenol or aniline derivatives.

Aminoderivative Synthesis via Tosylate Intermediate (Patent EP0021940A1)

A key patented method describes the preparation of amino derivatives of benzothiazole, including this compound, through the following steps:

Step Description Conditions/Notes
1 Preparation of benzothiazole alcohol intermediate Using solvents like ethanol, isopropanol, or dimethylformamide (DMF)
2 Conversion of alcohol to tosylate using p-toluenesulfonyl chloride and pyridine Tosylates can be purified by crystallization or used crude
3 Nucleophilic substitution of tosylate with amine (R'NH2) to form aminomethyl derivative Reaction in suitable solvent, followed by evaporation and distillation under reduced pressure
4 Conversion of free base to hydrochloride salt Addition of anhydrous HCl in ether, purification by crystallization from carbon tetrachloride

This method yields this compound as a strong base that is prone to carbonation in air but can be stabilized as hydrochloride salts. The resulting compounds exhibit pharmacological activity, especially on the cardiovascular system, with applications in treating circulatory insufficiencies.

Synthesis via Functionalized Benzothiazole Precursors

Recent synthetic advances have utilized functionalized benzothiazole intermediates for the preparation of related aminomethyl derivatives:

Although these methods focus on derivatives, they provide insight into the versatility of benzothiazole functionalization, which can be adapted for aminomethyl substitution at position 4.

Direct Aminomethylation Approaches

A common strategy for introducing the aminomethyl group at the 4-position involves:

  • Starting from 2-aminobenzothiazole or benzo[d]thiazol-4-ol derivatives.
  • Conversion of hydroxyl groups to good leaving groups (e.g., tosylates).
  • Nucleophilic substitution with ammonia or primary amines to form the aminomethyl group.

This approach is supported by the patent EP0021940A1 and is widely used due to its straightforwardness and ability to produce pure aminomethyl derivatives after salt formation and crystallization.

Data Tables Summarizing Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Tosylate substitution (Patent EP0021940A1) Benzo[d]thiazol-4-ol p-Toluenesulfonyl chloride, pyridine, amine (NH2R) Solvent: ethanol/DMF; distillation under reduced pressure Not explicitly stated Produces free base and hydrochloride salt; strong base, prone to carbonation
Biginelli reaction for benzothiazolyl derivatives 2-Aminobenzothiazole Aromatic aldehydes, thiourea One-pot multicomponent reaction Moderate to good Yields benzothiazolylpyrimidine derivatives, adaptable for functionalization
Graphene oxide catalyzed cyclization 2-Aminothiophenol 1,3-Dicarbonyl compounds Solvent-free or mild solvent, RT to 80 °C 75–88 Metal-free, environmentally friendly
Biomimetic β-cyclodextrin catalysis 2-(2-(2-Aminophenyl)disulfanyl)benzenamine 1,3-Dicarbonyl compounds Water, 60 °C, 50 min 70–91 One-pot, rapid, green synthesis

Research Outcomes and Analysis

  • The patented tosylate substitution method remains a robust and reliable route to this compound, allowing for salt formation that enhances stability and pharmaceutical applicability.
  • Recent synthetic developments emphasize green chemistry principles, using metal-free catalysts and aqueous media, which could be adapted for aminomethylated benzothiazoles.
  • Multicomponent reactions and molecular hybridization techniques offer structural diversity and potential for improved biological activity, though may require further adaptation for direct aminomethyl substitution at the 4-position.
  • Challenges include the sensitivity of free amines to atmospheric CO2 and the need for efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group in benzo[d]thiazol-4-ylmethanamine participates in nucleophilic substitution and condensation reactions:

Acylation Reactions

The amine reacts with acylating agents (e.g., chloroacetyl chloride) to form amide derivatives. For example:

Benzo d thiazol 4 ylmethanamine+ClCOCH2Cl2 Chloro N benzo d thiazol 4 ylmethyl acetamide+HCl\text{Benzo d thiazol 4 ylmethanamine}+\text{ClCOCH}_2\text{Cl}\rightarrow \text{2 Chloro N benzo d thiazol 4 ylmethyl acetamide}+\text{HCl}

This reaction proceeds in polar aprotic solvents (e.g., DMF) under basic conditions, as demonstrated in thiourea cyclization studies .

Alkylation Reactions

Alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) yields N-alkylated derivatives:

Benzo d thiazol 4 ylmethanamine+R XN R Benzothiazol 4 ylmethanamine+HX\text{Benzo d thiazol 4 ylmethanamine}+\text{R X}\rightarrow \text{N R Benzothiazol 4 ylmethanamine}+\text{HX}

Triethylamine is commonly used as a base to deprotonate the amine, facilitating nucleophilic attack .

Protection/Deprotection

The amine can be protected using tert-butyloxycarbonyl (Boc) groups, which are later removed via acidolysis (e.g., HCl in dioxane) :

Boc protected derivativeHClFree amine+CO2+ CH3 3CH\text{Boc protected derivative}\xrightarrow{\text{HCl}}\text{Free amine}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{CH}

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at positions activated by the electron-donating methanamine group.

Reaction TypeConditionsProductYieldReference
Nitration HNO₃, H₂SO₄, 0–5°C6-Nitrothis compound75–85%
Sulfonation H₂SO₄, SO₃, 100°C6-Sulfothis compound60–70%
Halogenation Br₂, FeBr₃, CH₂Cl₂, RT6-Bromothis compound80–90%

Salt Formation

The basic amine forms stable salts with acids, enhancing solubility for pharmaceutical applications:

Benzo d thiazol 4 ylmethanamine+HX Benzo d thiazol 4 ylmethanammonium X\text{Benzo d thiazol 4 ylmethanamine}+\text{HX}\rightarrow \text{ Benzo d thiazol 4 ylmethanammonium X}^-

Common counterions include chloride, sulfate, and citrate.

Heterocyclization Reactions

The compound serves as a precursor in synthesizing fused heterocycles:

Thiazole Ring Formation

Reaction with α-bromoacetone in the presence of bromine and triethylamine yields tricyclic derivatives:

Benzo d thiazol 4 ylmethanamine+α bromoacetoneTricyclic thiazole+HBr\text{Benzo d thiazol 4 ylmethanamine}+\alpha \text{ bromoacetone}\rightarrow \text{Tricyclic thiazole}+\text{HBr}

Isolation of intermediates (e.g., P ) confirms a stepwise mechanism involving cyclization .

Coumarin Hybridization

Alkylation with bromoalkoxy coumarins produces hybrid structures with enhanced bioactivity:

Benzo d thiazol 4 ylmethanamine+4 n bromoalkoxy coumarinCoumarin benzothiazole hybrid\text{Benzo d thiazol 4 ylmethanamine}+\text{4 n bromoalkoxy coumarin}\rightarrow \text{Coumarin benzothiazole hybrid}

These hybrids exhibit acetylcholinesterase inhibition, as validated by in silico studies .

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation to sulfoxides or sulfones using agents like DMSO or H₂O₂:

Benzo d thiazol 4 ylmethanamineDMSOSulfoxide derivative\text{Benzo d thiazol 4 ylmethanamine}\xrightarrow{\text{DMSO}}\text{Sulfoxide derivative}

This reactivity is critical for modifying electronic properties in drug design.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups to the benzothiazole core:

6 Bromo derivative+Ar B OH 2Pd PPh3 46 Arylbenzo d thiazol 4 ylmethanamine\text{6 Bromo derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{6 Arylbenzo d thiazol 4 ylmethanamine}

Yields range from 65–85% depending on substituent electronic effects .

Schiff Base Formation

Condensation with aldehydes/ketones forms imine derivatives:

Benzo d thiazol 4 ylmethanamine+RCHOSchiff base+H2O\text{Benzo d thiazol 4 ylmethanamine}+\text{RCHO}\rightarrow \text{Schiff base}+\text{H}_2\text{O}

These derivatives are intermediates in synthesizing antimicrobial agents .

Key Research Findings

  • Microwave-assisted synthesis improves reaction efficiency (20–30% yield increase).

  • N-Alkylated derivatives show enhanced blood-brain barrier penetration in neurodegenerative disease models .

  • Electrophilic substitution predominantly occurs at the 6-position due to para-directing effects of the methanamine group .

Scientific Research Applications

Benzo[d]thiazol-4-ylmethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methanamine group on the benzothiazole ring significantly influences reactivity and properties:

  • Benzo[d]thiazol-2-yl Derivatives : Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine () are synthesized via reactions with aryl isothiocyanates to form thioureas, which are precursors to oxadiazinane and triazinane derivatives. The 2-position substitution stabilizes resonance structures, enhancing electrophilic substitution reactivity .

Table 1: Key Properties of Benzo[d]thiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
4-(Benzo[d]thiazol-2-yl)benzenamine C₁₃H₁₀N₂S 226.30 Precursor to thioureas and oxadiazinanes
Benzo[d]isoxazole C₇H₅NO 119.12 Lower thermal stability vs. benzothiazoles

Heterocyclic Core Modifications

Replacing the thiazole sulfur with oxygen (benzoxazole) or nitrogen (benzimidazole) alters electronic and steric properties:

  • Benzoxazole Derivatives : and highlight benzoxazoles as less electron-withdrawing than benzothiazoles, leading to reduced stability in thermolysis reactions. For example, benzo[d]oxazol-2-ylmethanimines form imidazole rings via ring-opening and intermolecular nucleophilic attacks .
  • Benzimidazole Derivatives: Not explicitly discussed in the evidence, but analogous substitutions (e.g., 1H-benzimidazolyl in ) suggest enhanced basicity compared to benzothiazoles.

Table 2: Electronic Effects of Heterocyclic Cores

Heterocycle Electron-Withdrawing Strength Thermal Stability Key Applications
Benzo[d]thiazole High (due to sulfur) High Antitumor agents, sensors
Benzo[d]oxazole Moderate (oxygen) Moderate Fluorescent probes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzo[d]thiazol-4-ylmethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis often involves condensation reactions between benzothiazole precursors and amine-containing reagents. For example, in related benzothiazole derivatives, aryl isothiocyanates are reacted with aminobenzothiazole intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or ethanol). Optimization includes adjusting temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1 to 1:1.2) to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization for crystalline derivatives. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with aromatic protons in benzothiazole rings typically appearing as multiplets in δ 7.0–8.5 ppm. Infrared (IR) spectroscopy identifies functional groups like NH (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides unambiguous structural validation . UV-Vis spectroscopy can assess π-π* transitions in conjugated systems .

Q. What storage conditions ensure the stability of this compound during long-term research?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation. Short-term storage (1–2 weeks) at –4°C is acceptable, but long-term preservation (1–2 years) requires –20°C. Lyophilization enhances stability for hygroscopic derivatives. Periodic purity checks via HPLC or melting point analysis are advised .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. Exact-exchange functionals improve accuracy for thermochemical properties like bond dissociation energies . Solvent effects are incorporated via polarizable continuum models (PCM). Software like Gaussian or ORCA facilitates geometry optimization and vibrational frequency analysis .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, Sp1–Sp5 in screening species) . Standardize protocols:

  • Use validated cell lines (e.g., ATCC) with consistent passage numbers.
  • Control solvent effects (DMSO ≤0.1% v/v).
  • Apply dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.
  • Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular).
    Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., electron-withdrawing groups on the benzothiazole ring enhance antimicrobial activity) .

Q. How do structural modifications to the benzothiazole core influence the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Introduce substituents at the 4-position (e.g., methyl, halogen) to modulate lipophilicity (logP) and bioavailability. Pharmacokinetic profiling includes:

  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Microsomal stability tests (human liver microsomes, NADPH cofactor).
  • Toxicity : Ames test for mutagenicity.
    Computational tools (e.g., SwissADME) predict ADME parameters, while in vivo studies in rodent models validate half-life and clearance rates .

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